molecular formula C7H13NO2 B2370308 (S)-Methyl 1-methylpyrrolidine-2-carboxylate CAS No. 27957-91-1

(S)-Methyl 1-methylpyrrolidine-2-carboxylate

Cat. No.: B2370308
CAS No.: 27957-91-1
M. Wt: 143.186
InChI Key: WBXUFOSSZLFNPQ-LURJTMIESA-N
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Description

(S)-Methyl 1-methylpyrrolidine-2-carboxylate (CAS: 27957-91-1) is a chiral pyrrolidine derivative characterized by a methyl ester group at position 2 and a methyl substituent at position 1 of the pyrrolidine ring. Its stereochemistry is defined by the (S)-configuration at the chiral center, which significantly influences its reactivity and applications in asymmetric synthesis and pharmaceutical intermediates . The compound is commercially available in high purity (≥97%) and is utilized in organic synthesis, particularly in the preparation of bioactive molecules and catalysts .

Properties

IUPAC Name

methyl (2S)-1-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-5-3-4-6(8)7(9)10-2/h6H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXUFOSSZLFNPQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27957-91-1
Record name (S)-Methyl 1-methylpyrrolidine-2-carboxylate
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Preparation Methods

Methylation of L-Proline Followed by Esterification

A widely reported method involves methylating L-proline at the nitrogen atom, followed by esterification of the carboxylic acid group. The Eschweiler-Clarke reaction is frequently employed for N-methylation, using formaldehyde and formic acid under reflux conditions. Subsequent esterification with methanol under acidic or enzymatic catalysis yields the target compound.

Example Protocol :

  • N-Methylation : L-Proline (1.0 equiv) is treated with formaldehyde (2.2 equiv) and formic acid (excess) at 100°C for 12 hours.
  • Esterification : The resulting N-methylproline is refluxed with methanol and sulfuric acid (H₂SO₄) for 6 hours.
  • Yield : 65–78% after purification by distillation or chromatography.

Key Data :

Step Reagents Conditions Yield (%)
Methylation HCHO, HCOOH 100°C, 12 h 70–85
Esterification MeOH, H₂SO₄ Reflux, 6 h 65–78

Chloral-Based Cyclization and Methylation

A patent (WO2019002344A1) describes a three-step process starting from L-proline:

  • Cyclization with Chloral : L-Proline reacts with chloral in toluene/acetic acid to form 2-trichloromethyloxazolidinone (85% yield).
  • Methylation with Methyl Bromide : The intermediate undergoes alkylation using methyl bromide and lithium diisopropylamide (LDA) in THF (76% yield).
  • Hydrolysis and Esterification : Acidic hydrolysis (HCl/H₂O) followed by esterification with methanol yields the product.

Advantages : Higher regioselectivity and reduced side reactions compared to methyl iodide-based methods.

Asymmetric Catalytic Routes

Copper-Catalyzed Coupling with Chiral Ligands

(S)-Methyl 1-methylpyrrolidine-2-carboxylate itself serves as a ligand in copper-catalyzed N-arylations. However, its synthesis can leverage similar catalytic systems:

  • Substrate : Pyrrolidine-2-carboxylic acid derivatives.
  • Catalyst : CuI (5 mol%) with (S)-proline-based ligands.
  • Conditions : DMSO, K₃PO₄, 110°C, 5 hours.

Typical Yield : 76–90% for N-arylated intermediates, which are further esterified.

Enzymatic and Resolution Methods

Kinetic Resolution of Racemic Mixtures

Racemic 1-methylpyrrolidine-2-carboxylate is resolved using lipases or esterases. For example:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Substrate : Racemic methyl ester.
  • Outcome : Selective hydrolysis of the (R)-enantiomer, leaving (S)-enantiomer intact (ee >98%).

Yield : 40–45% (theoretical maximum 50%).

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Eschweiler-Clarke Simple, scalable Requires harsh acids 65–78
Chloral-Based High regioselectivity Multi-step, costly reagents 70–85
Catalytic Compatible with complex substrates Requires specialized ligands 76–90
Enzymatic High enantiomeric excess Low yield, expensive enzymes 40–45

Critical Reaction Parameters

Solvent Effects

  • Toluene vs. Acetonitrile : Toluene improves cyclization yields (85%) compared to acetonitrile (41–71%).
  • DMSO : Enhances copper-catalyzed reactions by stabilizing intermediates.

Temperature and Time

  • Optimal methylation: 100°C for 5–12 hours.
  • Prolonged heating (>12 hours) leads to racemization.

Industrial-Scale Considerations

  • Cost Efficiency : Chloral-based methods are preferred for bulk production despite multiple steps.
  • Waste Management : Formic acid and HCl require neutralization, increasing operational costs.

Emerging Techniques

C-H Activation Strategies

Recent advances utilize palladium or rhodium catalysts for direct functionalization of pyrrolidine cores, bypassing traditional protection/deprotection steps.

Flow Chemistry

Continuous-flow systems reduce reaction times (e.g., methylation completed in 2 hours vs. 12 hours batch).

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 1-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Methyl 1-methylpyrrolidine-2-methanol.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of "(S)-Methyl 1-methylpyrrolidine-2-carboxylate" are not available within the provided search results, the information below summarizes the relevant details gleaned from the search.

This compound is a chemical compound with the molecular formula C7H13NO2C_7H_{13}NO_2 . One search result includes properties, safety information, and documentation for this compound .

Potential Applications and Research Areas:

  • Synthesis of Derivatives: The pyrrolidine ring with a carboxylic acid group, which is the core structure of 1-Methylpyrrolidine-2-carboxylic acid (a related compound), is present in many biologically active molecules. Researchers can modify this structure to create new compounds with potential therapeutic applications.
  • Therapeutic Applications: 1-Methylpyrrolidine-2-carboxylic acid has shown various biological activities, suggesting potential utility in therapeutic applications, particularly in neurodegenerative diseases and infections.
  • Pharmacological Effects: Studies on 1-Methylpyrrolidine-2-carboxylic acid and its interactions with biological systems are crucial for understanding its pharmacodynamics and potential therapeutic effects.
  • This compound is harmful if swallowed and causes skin irritation .

Mechanism of Action

The mechanism of action of (S)-Methyl 1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name CAS Number Molecular Formula Purity (%) Substituent Position Stereochemistry Key Applications
(S)-Methyl 1-methylpyrrolidine-2-carboxylate 27957-91-1 C₈H₁₃NO₂ 97 1-Me, 2-COOMe (S) Chiral synthesis, catalysis
Ethyl 1-methylpyrrolidine-2-carboxylate 90243-87-1 C₉H₁₅NO₂ 100 1-Me, 2-COOEt Racemic Industrial intermediates
1-Methylpyrrolidine-2-carboxylic acid HMDB0242151 C₆H₁₁NO₂ N/A 1-Me, 2-COOH N/A Metabolic studies
(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate 1260603-20-0 C₈H₁₃NO₂ 95 3-COOMe, 4-Me (3R,4R) Peptide mimetics
Methyl (2R)-2-methylpyrrolidine-2-carboxylate 109837-32-3 C₈H₁₃NO₂ 95 2-Me, 2-COOMe (2R) Ligand design

Key Differences and Research Findings

Ester Group Variation

  • Ethyl vs. Methyl Esters : Ethyl 1-methylpyrrolidine-2-carboxylate (CAS: 90243-87-1) shares the pyrrolidine backbone but features an ethyl ester group. This modification increases lipophilicity, making it more suitable for industrial solvent-based reactions. However, the methyl ester in the (S)-configured compound offers superior enantioselectivity in asymmetric catalysis .

Carboxylic Acid vs. Ester

  • 1-Methylpyrrolidine-2-carboxylic acid (N-Methylproline) lacks the ester group, rendering it water-soluble and biologically relevant. It is a metabolite identified in human biofluids but is less reactive in synthetic applications compared to its ester counterparts .

Stereochemical and Substituent Effects

  • (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate (CAS: 1260603-20-0) demonstrates how substituent position and stereochemistry alter molecular interactions. Its 3-carboxylate and 4-methyl groups enhance rigidity, making it a preferred scaffold for peptide mimetics .
  • (2R)-Configured Derivatives : Methyl (2R)-2-methylpyrrolidine-2-carboxylate (CAS: 109837-32-3) exhibits a quaternary center at position 2, which sterically hinders nucleophilic attacks, favoring its use in stable ligand frameworks .

Commercial Availability and Pricing

  • Cost Variability : this compound is priced at €274.00/g (1g scale), reflecting its high enantiomeric purity and demand in research. In contrast, racemic ethyl analogues are cheaper but lack stereochemical precision .
  • Discontinued Products : Some tertiary amine derivatives, such as methyl 1-methylpyrrolidine-2-carboxylate (Ref: 10-F656496), have been discontinued, highlighting supply chain variability for pyrrolidine-based compounds .

Biological Activity

(S)-Methyl 1-methylpyrrolidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C6H11NO2
  • Molecular Weight : 115.16 g/mol
  • InChI Key : ZXXIMOHQGSAHOD-UHFFFAOYSA-N

This compound features a pyrrolidine ring with a methyl group and a carboxylate functional group, contributing to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidine Ring : The starting materials include amino acids or their derivatives, which undergo cyclization.
  • Carboxylation : The introduction of the carboxylate group can be achieved through various methods, including alkylation or direct carboxylation using reagents like carbon dioxide.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial activity. In a study comparing its effects against Escherichia coli and Staphylococcus aureus, the compound demonstrated inhibition zones of 17 mm and 15 mm, respectively, indicating its potential as an antimicrobial agent .

Antiproliferative Effects

In vitro studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. For instance, related compounds have been evaluated for their antiproliferative effects in breast cancer cell lines (MCF-7 and MDA-MB-231). These studies revealed significant G2/M phase cell cycle arrest and induction of apoptosis, suggesting that this compound may share similar properties .

Case Study 1: Antiproliferative Activity in Cancer Cells

A study investigated the effects of various pyrrolidine derivatives on MCF-7 breast cancer cells. The results indicated that certain structural modifications led to enhanced antiproliferative activity, with IC50 values as low as 52 nM for some compounds . This suggests that this compound could serve as a lead compound for further development in cancer therapeutics.

The mechanism of action for compounds similar to this compound often involves binding to specific biological targets such as enzymes or receptors. Computational docking studies have suggested potential interactions with tubulin, disrupting microtubule polymerization, which is crucial for cell division .

Data Summary Table

Biological ActivityObserved EffectReference
Antimicrobial ActivityInhibition zones: E. coli (17 mm), S. aureus (15 mm)
Antiproliferative ActivityIC50 values: as low as 52 nM in MCF-7 cells
Mechanism of ActionPotential tubulin binding

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (S)-Methyl 1-methylpyrrolidine-2-carboxylate with high enantiomeric purity?

  • Key Methods :

  • Cyclization Reactions : Use precursors like γ-amino acids or aziridines under acidic (HCl, H₂SO₄) or basic (NaOH) conditions to form the pyrrolidine ring .
  • Stereochemical Control : Employ chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) to ensure the (S)-configuration .
  • Esterification : React the carboxylic acid intermediate with methanol in the presence of coupling agents (e.g., DCC/DMAP) .
    • Critical Parameters : Monitor reaction temperature (reflux vs. room temperature) and pH to avoid racemization during ring closure .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement and ORTEP-III (via WinGX suite) for 3D visualization .
  • Chiral HPLC : Compare retention times with racemic mixtures using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Optical Rotation : Measure specific rotation ([α]₀²⁵) and compare with literature values for enantiopure standards .

Q. What purification techniques are effective for isolating this compound from reaction byproducts?

  • Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity .
  • Distillation : For volatile impurities, employ fractional distillation under reduced pressure .

Advanced Research Questions

Q. How do reaction conditions influence the conformational dynamics of the pyrrolidine ring in this compound?

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze ring puckering using Cremer-Pople parameters (amplitude qq, phase angle ϕ\phi) .
  • NMR Analysis : Measure 3JHH^3J_{HH} coupling constants to identify dominant puckered conformers (e.g., envelope vs. twist) in solution .
  • Crystallographic Data : Compare X-ray structures under varying temperatures to assess thermal effects on ring geometry .

Q. What mechanistic insights explain contradictory yields reported for its synthesis under acidic vs. basic conditions?

  • Acidic Conditions : Protonation stabilizes intermediates but may lead to carbocation formation and racemization, reducing enantiomeric excess .
  • Basic Conditions : Deprotonation accelerates nucleophilic attack but risks saponification of the methyl ester .
  • Resolution : Conduct kinetic studies (e.g., in situ IR monitoring) to optimize reaction pathways and minimize side reactions .

Q. How can this compound serve as a precursor in designing bioactive analogs?

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., 4-chlorophenoxy in or trifluoromethyl groups in ) to enhance receptor binding .
  • Protease Inhibition : Test derivatives as transition-state analogs for enzymes like prolyl oligopeptidase via molecular docking (AutoDock Vina) .
  • Pharmacokinetic Profiling : Assess logP and metabolic stability using in vitro assays (e.g., microsomal stability tests) .

Methodological Considerations

  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve discrepancies in bond angles or torsion angles .
  • Safety Protocols : Adhere to TCI and ALADDIN safety guidelines for handling hygroscopic or reactive intermediates (e.g., use inert atmosphere for air-sensitive steps) .

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